Lipophilicity (XLogP3) Differentiates tert-Butyl 3-propoxypyrrolidine-1-carboxylate from Shorter Alkoxy-Chain Analogs
The target compound exhibits an XLogP3 of 2.1, which is substantially higher than that of its ethoxy (XLogP3 ~1.5) and methoxy (XLogP3 ~1.58) analogs [1]. This 0.5–0.6 log-unit increase translates to an approximately 3–4× greater partition coefficient (octanol/water), indicating significantly higher lipophilicity [1]. For medicinal chemistry campaigns where passive membrane permeability or CNS penetration is desirable, the propoxy derivative offers a meaningful pharmacokinetic differentiation relative to the ethoxy and methoxy variants, without introducing the excessive lipophilicity and potential solubility penalties that a butoxy chain would entail [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | tert-Butyl 3-ethoxypyrrolidine-1-carboxylate XLogP3 = 1.5; tert-Butyl 3-methoxypyrrolidine-1-carboxylate XLogP3 = 1.58 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. ethoxy); +0.52 (vs. methoxy); ~3–4× higher partition coefficient |
| Conditions | Computed XLogP3 (PubChem 2019.06.18 release) |
Why This Matters
A 0.5–0.6 log-unit increase in XLogP3 directly informs selection when target compound permeability is critical—procurement of the methoxy or ethoxy analog would yield a meaningfully less lipophilic intermediate that may not reproduce the same PK profile in downstream candidates.
- [1] PubChem. tert-Butyl 3-propoxypyrrolidine-1-carboxylate, CID 53413842, XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/53413842 (accessed 2026-04-24). View Source
